An In-depth Technical Guide to the Physicochemical Characterization of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile
An In-depth Technical Guide to the Physicochemical Characterization of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile
Abstract: 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is a novel compound with significant potential in medicinal chemistry and materials science. As a molecule featuring a halogenated pyridine ring, a ketone linker, and a terminal nitrile group, its physicochemical properties are critical determinants of its behavior in biological and chemical systems. This guide provides a comprehensive framework for the full physicochemical characterization of this compound. In the absence of established experimental data for this specific molecule, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for determining key properties, explains the scientific rationale behind each experimental choice, and provides predicted data based on structurally analogous compounds to guide analytical efforts.
Introduction and Molecular Overview
6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile (Molecular Formula: C₁₁H₁₁ClN₂O, Molecular Weight: 222.67 g/mol ) is a bifunctional organic molecule. The 2-chloro-3-pyridyl moiety offers a site for potential metabolic activity and further synthetic modification, while the oxohexanenitrile chain provides a flexible linker with a reactive terminal group. Understanding its fundamental physicochemical properties is a prerequisite for any application, from predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development to controlling its reactivity in synthetic applications.
This guide establishes the necessary experimental workflows to build a complete physicochemical profile of this compound, ensuring data integrity and reproducibility.
Core Physicochemical Properties: A Roadmap to Characterization
The following sections detail the experimental determination of the most critical physicochemical parameters. For each, we provide the scientific context, a detailed protocol, and an estimated value based on analogous structures like 2-chloro-3-acetylpyridine and various aliphatic nitriles.
Physical State and Melting Point
Importance in Drug Development: The melting point is a fundamental indicator of a crystalline solid's purity and lattice energy. A sharp melting range typically signifies high purity, while a broad range suggests the presence of impurities.[1] This parameter influences formulation strategies, dissolution rates, and stability.
Predicted Properties: Based on its molecular weight and the presence of polar functional groups capable of dipole-dipole interactions, 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is predicted to be a crystalline solid at room temperature.
| Property | Predicted Value/Range | Analog Compound Data |
| Physical State | Crystalline Solid | N/A |
| Melting Point | 85 - 95 °C | 3-Acetylpyridine (related ketone): 11-13 °C[2] |
Experimental Protocol for Melting Point Determination:
A calibrated digital melting point apparatus (e.g., Mel-Temp®) provides a precise and reproducible method.
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3][4]
-
Initial Rapid Determination: Place the capillary in the apparatus and heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.[4]
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[5] Using a fresh sample, heat at a slow rate (1-2 °C/min) approaching the expected range.[3]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[3]
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Solubility Profile
Importance in Drug Development: Aqueous solubility is a critical factor influencing a drug's bioavailability. Poor solubility can lead to low absorption and therapeutic efficacy. Solubility in various solvents also dictates purification, formulation, and analytical method development.[6]
Predicted Properties: The molecule has both polar (ketone, nitrile, pyridine nitrogen) and nonpolar (aliphatic chain, aromatic ring) regions. It is expected to have low solubility in water and higher solubility in polar organic solvents. The basicity of the pyridine nitrogen suggests it will be soluble in dilute aqueous acids.[7][8]
| Solvent | Predicted Solubility | Rationale |
| Water | Low | Predominantly nonpolar surface area. |
| 5% HCl (aq) | Soluble | Protonation of the basic pyridine nitrogen forms a soluble salt.[7][8] |
| 5% NaOH (aq) | Insoluble | No acidic protons to form a salt. |
| Methanol | Soluble | Polar protic solvent. |
| Dichloromethane | Soluble | Polar aprotic solvent. |
| Hexane | Low to Insoluble | Nonpolar solvent. |
Experimental Protocol for Solubility Determination:
This protocol systematically classifies the compound's solubility.[7][8]
-
Water Solubility: To 25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves, test the solution with litmus paper to determine its pH.[8]
-
Aqueous Acid/Base Solubility: If insoluble in water, test its solubility in 0.75 mL of 5% HCl and, in a separate tube, 5% NaOH. Solubility in 5% HCl indicates a basic functional group (the pyridine nitrogen).[7][8]
-
Organic Solvent Solubility: Test solubility in common organic solvents (e.g., methanol, acetone, dichloromethane, ethyl acetate, hexane) using the same ratio (25 mg / 0.75 mL).
-
Quantification (Shake-Flask Method): For precise aqueous solubility, use the OECD Guideline 105 "Flask Method".[9] a. Prepare a saturated solution by adding an excess of the compound to water in a flask. b. Agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). c. Separate the solid phase (centrifugation/filtration) and quantify the concentration of the compound in the aqueous phase using a validated analytical method (e.g., HPLC-UV).
Diagram of Solubility Classification
Caption: Decision tree for solubility-based classification.
Spectroscopic and Spectrometric Characterization
Structural confirmation is unequivocally achieved through a combination of NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular skeleton, confirming the connectivity of atoms and the chemical environment of each proton and carbon.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): Predictions are based on established chemical shift principles and data from similar structures.[10]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-4 (pyridyl) | 8.5 - 8.6 | Doublet (d) | 1H |
| H-5 (pyridyl) | 7.8 - 7.9 | Doublet of doublets (dd) | 1H |
| H-6 (pyridyl) | 7.4 - 7.5 | Doublet (d) | 1H |
| -CH₂-C=O | 3.0 - 3.1 | Triplet (t) | 2H |
| -CH₂-CN | 2.4 - 2.5 | Triplet (t) | 2H |
| -CH₂-CH₂-C=O | 1.8 - 1.9 | Quintet | 2H |
| -CH₂-CH₂-CN | 1.7 - 1.8 | Quintet | 2H |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[10]
-
¹³C and 2D NMR: Acquire a proton-decoupled ¹³C NMR spectrum. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.
Mass Spectrometry (MS)
Rationale: Mass spectrometry determines the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.[11]
Predicted Fragmentation Pattern (Electron Ionization - EI):
The molecular ion (M⁺˙) is expected at m/z 222 (for ³⁵Cl) and 224 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation pathways would include:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a primary fragmentation pathway for ketones. This would lead to the formation of the 2-chloro-3-pyridylcarbonyl cation (m/z 140/142) and the loss of the C₅H₈N radical.
-
McLafferty Rearrangement: While less direct, a rearrangement involving the aliphatic chain could occur.[11]
-
Pyridine Ring Fragmentation: Subsequent loss of CO from the pyridylcarbonyl cation to give the 2-chloropyridyl cation (m/z 112/114).
Experimental Protocol for MS Analysis:
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a GC inlet (if sufficiently volatile and thermally stable).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate characteristic fragmentation patterns. For confirmation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) should be used.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-300. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.
Synthesis and Stability Considerations
Proposed Synthesis: A plausible synthetic route involves the Friedel-Crafts acylation or a related coupling reaction. One potential pathway is the reaction of 2-chloronicotinoyl chloride with a suitable organometallic reagent derived from 5-cyanopentane.[12][13]
Proposed Synthesis Route
Caption: A potential synthetic pathway to the target compound.
Stability: The compound's stability should be assessed under various stress conditions (heat, humidity, light, acid, base) as per ICH guidelines.
-
Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide, particularly under strong acidic or basic conditions.[14]
-
Thermal Stability: The molecule is expected to be reasonably stable to heat, but thermogravimetric analysis (TGA) should be performed to determine its decomposition temperature.
-
Photostability: The pyridine ring may be susceptible to photodecomposition. Photostability testing should be conducted in a controlled light chamber.
Conclusion
This technical guide presents a comprehensive, structured approach for the complete physicochemical characterization of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile. By following the detailed protocols for determining melting point, solubility, and spectroscopic identity, researchers can generate the high-quality, reproducible data necessary to advance its study in drug discovery and other scientific fields. The provided predicted values and workflows serve as a robust starting point for these analytical investigations, ensuring a thorough and scientifically sound evaluation of this promising novel compound.
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